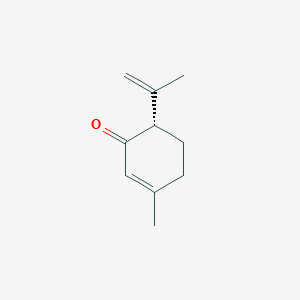

(+)-Isopiperitenone

概要

説明

This would typically include the compound’s chemical formula, its structure, and its classification (for example, whether it’s an alkaloid, a terpene, etc.).

Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis

This would involve the use of techniques such as X-ray crystallography or NMR spectroscopy to determine the compound’s precise molecular structure.Chemical Reactions Analysis

This would involve studying the compound’s reactivity, including what types of reactions it undergoes and what products are formed.Physical And Chemical Properties Analysis

This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and stability.科学的研究の応用

Metabolic Pathways and Biotransformation

- Metabolism in Peppermint : (+)-Isopiperitenone plays a crucial role in the metabolic pathways of peppermint. Studies show that it is involved in the conversion process to other compounds like (+)-pulegone, (-)-menthone, and (+)-isomenthone (Croteau & Venkatachalam, 1986).

- Biotransformation in Mentha Piperita : In cell cultures of Mentha piperita, (+)-Isopiperitenone undergoes biotransformation, resulting in various hydroxylated and epoxidized derivatives. This highlights its role in natural product synthesis and potential pharmaceutical applications (Park & Kim, 1998).

Photochemistry

- Photochemical Reactions : (+)-Isopiperitenone exhibits unique photochemical reactions under ultraviolet irradiation, leading to the formation of distinct compounds. This could have implications in photochemistry and organic synthesis (Erman & Gibson, 1969).

Role in Pheromone Chemistry

- Pheromone in Mites : S-(+)-Isopiperitenone, a form of Isopiperitenone, has been identified as both an alarm and a sex pheromone in certain mite species. This discovery opens avenues in the study of chemical ecology and pest control (Maruno, Mori, & Kuwahara, 2012).

Enzymatic Studies

- Enzymatic Reactions in Peppermint : The conversion of isopiperitenol to isopiperitenone, and then to piperitenone, by enzymes in peppermint leaves, underlines its significance in understanding enzymatic processes and potential biotechnological applications (Kjonaas, Venkatachalam, & Croteau, 1985).

Cytochrome P450 Involvement

- Cytochrome P450 Involvement : The biotransformation of Isopiperitenone in Mentha piperita involves cytochrome P450, indicating its importance in plant biochemistry and pharmacology (Park, Chang, Kim, & Kim, 1999).

Monoterpene Biosynthesis

- Monoterpene Biosynthesis : Isopiperitenone plays a central role in the biosynthesis of monoterpenes like (-)-menthol, crucial in understanding plant biochemistry and the production of essential oils (Ringer, McConkey, Davis, Rushing, & Croteau, 2003).

Isopiperitenol Dehydrogenase

- Isopiperitenol Dehydrogenase in Perilla : Studies have isolated isopiperitenol dehydrogenases from Perilla, which are involved in the oxidation of isopiperitenol to isopiperitenone, indicating its role in the biosynthesis of natural products (Sato-Masumoto & Ito, 2014).

Safety And Hazards

This would involve studying the compound’s toxicity, its potential for causing an allergic reaction, and any precautions that need to be taken when handling it.

将来の方向性

This would involve a discussion of what further research needs to be done, such as studying the compound’s potential uses in medicine or industry.

Each of these topics would require a thorough literature search to find relevant papers, and the results would need to be carefully analyzed and summarized. Please note that this is a general outline and the specific details would depend on the particular compound being studied. If you have a different compound or a more specific question, feel free to ask!

特性

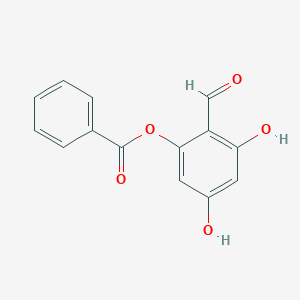

IUPAC Name |

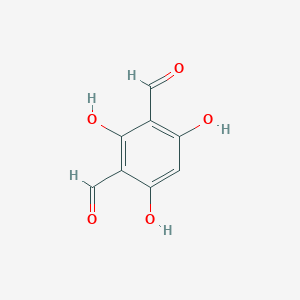

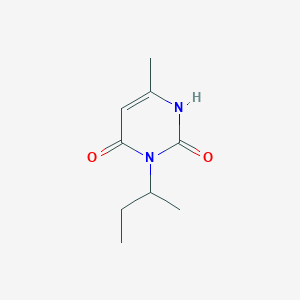

(6S)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-7(2)9-5-4-8(3)6-10(9)11/h6,9H,1,4-5H2,2-3H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEZLYIWMVRUIKT-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C(CC1)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)[C@@H](CC1)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(+)-Isopiperitenone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-chlorodibenzo[b,f]thiepin-10(11H)-one](/img/structure/B107444.png)

![6-[(Cyclohexylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B107483.png)